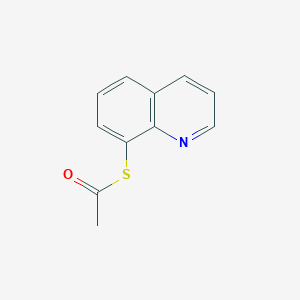![molecular formula C10H9BrN2 B12896701 6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole CAS No. 59506-74-0](/img/structure/B12896701.png)
6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system combining a pyrrole and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a brominated precursor with an amine in the presence of a cyclizing agent. The reaction conditions often involve heating under reflux in a suitable solvent such as pyridine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This could include continuous flow synthesis or the use of automated reactors to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, under conditions such as heating or the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen replacing the bromine.
Substitution: Formation of substituted derivatives where the bromine is replaced by another group.
科学的研究の応用
6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials and catalysts due to its unique structural properties.
作用機序
The mechanism of action of 6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but often involve binding to active sites or altering the function of target proteins .
類似化合物との比較
4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine: A potent CDK 4/6 inhibitor.
Pyrrolo[1,2-a]pyrazines: Prepared via transition-metal-free strategies and used in various biological applications.
2,3-dihydro-benzo[b]thiophene 1,1-dioxides: Synthesized through Rh-catalyzed asymmetric hydrogenation and used in medicinal chemistry.
Uniqueness: 6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is unique due to its specific bromine substitution, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
CAS番号 |
59506-74-0 |
|---|---|
分子式 |
C10H9BrN2 |
分子量 |
237.10 g/mol |
IUPAC名 |
6-bromo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H9BrN2/c11-7-3-4-9-8(6-7)12-10-2-1-5-13(9)10/h3-4,6H,1-2,5H2 |
InChIキー |
AJHGJPPVGGNSSJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NC3=C(N2C1)C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



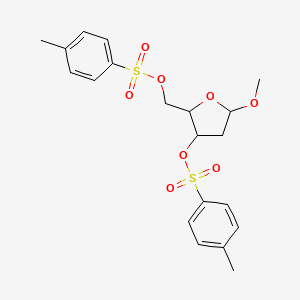

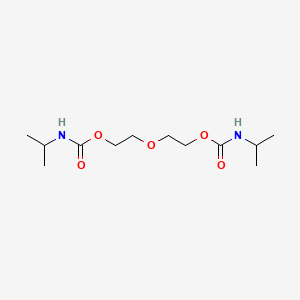
![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12896645.png)
![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)


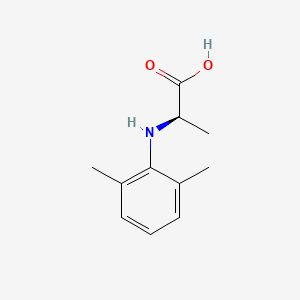
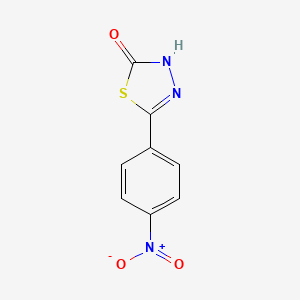
![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)
![Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-](/img/structure/B12896683.png)
![3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one](/img/structure/B12896684.png)
